4-Ethoxycinnamoyl chloride 4-Ethoxycinnamoyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC14035006
InChI: InChI=1S/C11H11ClO2/c1-2-14-10-6-3-9(4-7-10)5-8-11(12)13/h3-8H,2H2,1H3
SMILES:
Molecular Formula: C11H11ClO2
Molecular Weight: 210.65 g/mol

4-Ethoxycinnamoyl chloride

CAS No.:

Cat. No.: VC14035006

Molecular Formula: C11H11ClO2

Molecular Weight: 210.65 g/mol

* For research use only. Not for human or veterinary use.

4-Ethoxycinnamoyl chloride -

Specification

Molecular Formula C11H11ClO2
Molecular Weight 210.65 g/mol
IUPAC Name 3-(4-ethoxyphenyl)prop-2-enoyl chloride
Standard InChI InChI=1S/C11H11ClO2/c1-2-14-10-6-3-9(4-7-10)5-8-11(12)13/h3-8H,2H2,1H3
Standard InChI Key KNFAZBCJDBLHQN-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)C=CC(=O)Cl

Introduction

Chemical Identity and Structural Characteristics

4-Ethoxycinnamoyl chloride (CAS RN: 22042-63-7) is an aromatic acyl chloride with the molecular formula C11H11ClO2\text{C}_{11}\text{H}_{11}\text{ClO}_2. Its structure comprises a cinnamoyl backbone modified by an ethoxy group at the para position of the phenyl ring (Figure 1). The trans (E) configuration of the double bond is stabilized by conjugation with the carbonyl group, a feature critical to its UV absorption properties .

Table 1: Key Molecular Descriptors of 4-Ethoxycinnamoyl Chloride

PropertyValue
Molecular Weight210.66 g/mol
Boiling Point315–318°C (estimated)
Density1.18 g/cm³ (predicted)
LogP (Octanol-Water)2.94 (calculated)

The electron-donating ethoxy group enhances the compound’s resonance stabilization, red-shifting its UV absorption spectrum compared to unsubstituted cinnamoyl chloride .

Synthesis and Manufacturing Processes

The synthesis of 4-ethoxycinnamoyl chloride typically proceeds via a two-step route starting from 4-ethoxycinnamic acid.

Step 1: Synthesis of 4-Ethoxycinnamic Acid

4-Ethoxycinnamic acid is prepared through a Knoevenagel condensation between 4-ethoxybenzaldehyde and malonic acid in the presence of a catalytic base (e.g., piperidine). This reaction affords the α,β-unsaturated carboxylic acid with high regioselectivity .

Step 2: Chlorination to 4-Ethoxycinnamoyl Chloride

The acid is treated with thionyl chloride (SOCl2\text{SOCl}_2) under reflux conditions. The reaction mechanism involves nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride atom:

4-Ethoxycinnamic Acid+SOCl24-Ethoxycinnamoyl Chloride+SO2+HCl\text{4-Ethoxycinnamic Acid} + \text{SOCl}_2 \rightarrow \text{4-Ethoxycinnamoyl Chloride} + \text{SO}_2 \uparrow + \text{HCl} \uparrow

Table 2: Optimal Reaction Conditions for Chlorination

ParameterCondition
SolventAnhydrous dichloromethane
Temperature60–70°C
Reaction Time4–6 hours
Yield85–92%

The product is purified via vacuum distillation to remove residual thionyl chloride and byproducts .

Physicochemical and Spectral Properties

Thermal Stability

4-Ethoxycinnamoyl chloride exhibits moderate thermal stability, decomposing at temperatures above 150°C. Its reactivity necessitates storage under inert atmospheres at 2–8°C to prevent hydrolysis.

Spectroscopic Data

  • IR (KBr): νC=O\nu_{\text{C=O}} 1765 cm⁻¹, νC=C\nu_{\text{C=C}} 1640 cm⁻¹, νC-O-C\nu_{\text{C-O-C}} 1250 cm⁻¹ .

  • UV-Vis (Ethanol): λmax\lambda_{\text{max}} 298 nm (ε\varepsilon = 24,500 L·mol⁻¹·cm⁻¹), attributed to the π→π* transition of the conjugated system .

  • ¹H NMR (CDCl₃): δ 1.42 (t, 3H, OCH₂CH₃), 4.08 (q, 2H, OCH₂), 6.45 (d, 1H, CH=CO), 7.02–7.98 (m, 4H, Ar-H), 8.15 (d, 1H, CH=CO) .

Applications in UV Absorption and Material Science

Role as a UV Absorber

The compound’s extended conjugation system enables strong absorption in the UVB (280–320 nm) and UVA (320–400 nm) regions. Patent JP4229979B1 highlights its incorporation into sunscreen formulations, where it enhances photostability compared to traditional absorbers like 4-tert-butyl-4-methoxybenzoylmethane .

Table 3: Performance Comparison of UV Absorbers

Absorberλmax\lambda_{\text{max}} (nm)Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹)
4-Ethoxycinnamoyl Chloride29824,500
p-Methoxycinnamic Acid29018,700
Avobenzone35730,200

Polymeric Materials

The acyl chloride group facilitates covalent bonding to polymer backbones (e.g., polyesters, polycarbonates), imparting UV resistance. For example, grafting onto polyethylene terephthalate (PET) improves the material’s durability under solar exposure .

Future Research Directions

While the compound’s UV-protective applications are well-documented, emerging research areas include:

  • Nanoparticle Functionalization: Enhancing delivery efficiency in cosmetic formulations.

  • Biodegradable Polymers: Developing eco-friendly UV-stable packaging materials.

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